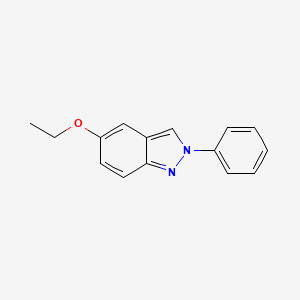

5-Ethoxy-2-phenyl-2H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

120455-04-1 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

5-ethoxy-2-phenylindazole |

InChI |

InChI=1S/C15H14N2O/c1-2-18-14-8-9-15-12(10-14)11-17(16-15)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |

InChI Key |

CMQBXFJOZKTWQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Radical Anion Formation : Photoexcited TiO2 generates electron-hole pairs, reducing 4-ethoxyazobenzene to a radical anion (I ).

-

Hydroxyethyl Radical Addition : The radical anion reacts with α-hydroxyethyl radicals (from ethanol oxidation) to form an N-(α-hydroxyethyl) intermediate (II ).

-

Cyclization and Aromatization : Intermediate II undergoes intramolecular cyclization, followed by protonation and dehydration, yielding this compound (2g ).

Optimization Insights

-

Substrate Design : Electron-donating groups (e.g., ethoxy) at the 4-position of azobenzene enhance reactivity by stabilizing cationic intermediates during cyclization.

-

Yield Limitations : The reported yield for 2g is modest (exact yield unspecified in), attributed to competing side reactions such as over-reduction or dimerization.

Palladium-Catalyzed Coupling and Cyclization

A patent by Korean researchers outlines a palladium-catalyzed tandem coupling/cyclization strategy. This method employs ethyl 2-diazo-3-oxobutanoate and (E)-1-(2-iodophenyl)-diazene derivatives under mild conditions.

Procedure

-

Coupling Step : Ethyl 2-diazo-3-oxobutanoate reacts with (E)-1-(2-iodophenyl)-4-ethoxydiazene in the presence of Pd(OAc)₂ and Xantphos ligand, forming a diazo intermediate.

-

Cyclization : Heating the intermediate at 80°C in DMF induces intramolecular cyclization, yielding 2g .

Advantages

-

Mild Conditions : Avoids high-temperature or high-pressure requirements.

-

Scalability : Demonstrated at 0.2 mmol scale with potential for industrial adaptation.

Cadogan Cyclization

Protocol

Limitations

-

Precursor Complexity : Synthesizing 5-ethoxy-2-nitrobenzaldehyde requires multi-step functionalization, lowering overall efficiency.

Azoxybenzene Cyclization

A high-yielding route reported in RSC Advances utilizes azoxybenzenes as starting materials. Cyclization of 4-ethoxyazoxybenzene with ammonium formate and Pd/C in ethanol at 80°C produces 2g in 98% yield.

Reaction Conditions

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-phenyl-2H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-Ethoxy-2-phenyl-2H-indazole has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-phenyl-2H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Ethoxy-2-phenyl-2H-indazole with structurally related indazole derivatives from the provided evidence.

Structural and Substituent Analysis

Key Observations:

- The phenyl group at position 2 introduces greater steric hindrance compared to methyl or benzyloxy substituents, which may affect binding interactions in biological systems .

- Electronic Properties:

Physicochemical Properties

- Lipophilicity: The LogP of 3-Iodo-6-methyl-5-(phenylmethoxy)-2H-indazole is reported as 4.05 , suggesting moderate lipophilicity. By comparison, this compound likely has a higher LogP than 5-Chloro-2-methyl-2H-indazole due to the ethoxy group’s non-polar character.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethoxy-2-phenyl-2H-indazole, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis involving Friedel-Crafts acylation and hydrazine-mediated ring closure is a common approach for indazole derivatives. For example, ketone intermediates can be generated via Friedel-Crafts acylation (e.g., using AlCl₃ as a catalyst), followed by hydrazine hydrate treatment to form the indazole core . Solvent selection (e.g., DMF or iPrOH) and catalyst systems (e.g., Raney nickel for nitro group reduction) significantly impact yield and purity. Reaction temperature and stoichiometry should be optimized using design-of-experiment (DoE) frameworks .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., C=O or N-H stretches). Mass spectrometry validates molecular weight .

- Computational Analysis : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry. Compare computational results with experimental X-ray crystallography data if available .

Q. What are the recommended protocols for initial biological activity screening of this compound?

- Methodology :

- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase or kinase assays) using fluorogenic substrates. Dose-response curves (IC₅₀ values) establish potency .

- Cytotoxicity testing : Use cell lines (e.g., HEK-293 or HeLa) with MTT assays to assess viability. Include positive controls (e.g., doxorubicin) for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound derivatives?

- Methodology :

- Synthesize analogs with systematic substitutions (e.g., ethoxy → methoxy, phenyl → fluorophenyl) .

- Evaluate bioactivity changes using standardized assays (e.g., IC₅₀ shifts in enzyme inhibition). Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins .

- Prioritize substituents that enhance binding affinity or selectivity (e.g., halogen atoms for hydrophobic interactions) .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the biological activity of this compound?

- Methodology :

- Validation : Re-run simulations with refined parameters (e.g., solvation models or protonation states). Compare with experimental kinetics (e.g., SPR or ITC binding data) .

- Data triangulation : Cross-reference results with literature on structurally similar compounds (e.g., 5-Fluoro-2-methoxybenzaldehyde derivatives) to identify trends .

- Consult experts in computational chemistry for protocol adjustments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .

- Waste disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for organic waste .

- Emergency response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.